molecular formula C11H19NO3 B1326520 (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 790667-43-5

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Cat. No. B1326520
CAS RN: 790667-43-5
M. Wt: 213.27 g/mol
InChI Key: HQMYWQCBINPHBB-MRVPVSSYSA-N
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Description

“®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 852051-10-6 . It has a molecular weight of 247.29 and its IUPAC name is benzyl ®-2-methyl-4-oxopiperidine-1-carboxylate . It appears as a colorless to yellow sticky oil to semi-solid .


Molecular Structure Analysis

The InChI code for “®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” is 1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1 .


Physical And Chemical Properties Analysis

“®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” is recommended to be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Organic Synthesis

®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: is widely used in organic synthesis as a chiral building block. Its tert-butyl ester group is particularly valuable for introducing the tert-butoxycarbonyl (Boc) protecting group . This is crucial in peptide synthesis, where the Boc group protects the amine functionality during coupling reactions. The compound’s stability under acidic conditions allows for selective deprotection, making it an indispensable reagent in multi-step synthetic routes.

Material Science

The tert-butyl group in ®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate can be used to modify the surface properties of materials . By attaching this group to polymers or surfaces, scientists can alter hydrophobicity, which is beneficial in creating materials with specific water-resistance or adhesion properties. This application is particularly relevant in the development of biomedical devices and coatings.

Flow Chemistry

Flow chemistry techniques utilize ®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate for the efficient synthesis of tert-butyl esters . The compound’s reactivity is exploited in microreactor systems, where it undergoes rapid transformations under controlled conditions. This method enhances reaction efficiency and sustainability compared to traditional batch processes.

Biocatalysis

Lastly, the tert-butyl group’s unique reactivity pattern is explored in biocatalytic processes . Enzymes can selectively react with this group, leading to the development of novel biocatalysts. These enzymes can perform specific transformations that are challenging to achieve through chemical catalysis, opening new avenues in green chemistry.

Safety and Hazards

The safety information for “®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” includes the following hazard statements: H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYWQCBINPHBB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648732
Record name tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

CAS RN

790667-43-5
Record name tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5 mL (49 mMol) 4-methoxypyridine in 200 mL tetrahydrofuran was cooled to −40° C., and then 6.9 mL (55 mMol) phenyl chloroformate were added dropwise. After stirring for 15 minutes, 20 mL (60 mMol) methyl magnesium chloride (3M in tetrahydrofuran) were added dropwise and the reaction mixture was allowed to warm to room temperature. After stirring for 30 minutes, the reaction mixture was cooled to −40° C. and treated with 340 mMol potassium tert-butoxide. The reaction mixture was allowed to warm to room temperature. After stirring for 1 hour, the reaction mixture was cooled to −40° C. and was treated with 200 mL saturated aqueous oxalic acid. The reaction was warmed to 20° C. and allowed to stir for 1 hour. The mixture was extracted 2×200 mL diethyl ether. The combined organic phases were washed sequentially with 4×100 mL 0.5 N sodium hydroxide, 2×100 mL saturated aqueous sodium bicarbonate, 3×100 mL deionized water, and 100 mL saturated aqueous sodium chloride. The remaining organics were dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with hexanes containing 40% ethylacetate. Fractions containing product were combined and concentrated under reduced pressure to provide 4.9 gm (47%) 1-(tert-butoxycarbonyl)-2-methyl-4-oxopiperidine.
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5 mL
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200 mL
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6.9 mL
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20 mL
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340 mmol
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200 mL
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Synthesis routes and methods III

Procedure details

A solution of 4.0 gm (20.28 mMol) 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydropyridin-4-one and 4.21 gm (20.48 mMol) copper(I) bromide-dimethylsulfide complex in 160 mL tetrahydrofuran was cooled to −780C. To this solution was added 7.43 mL (22.31 mMol) methyl magnesium chloride (3.0 M in tetrahydro-furan). After stirring for 1 hour at −78° C. an additional equivalent of methyl magnesium chloride was added and stirring continued for an additional 30 minutes. The reaction mixture was then treated with 10 mL hexamethylphosphoramide followed by the addition of a solution of 15.93 gm (40.56 mMol) 2-[N,N-bis(trifluoromethylsulfonyl)amino]-5-chloropyridine in 50 mL tetrahydrofuran. The reaction mixture was allowed to warm to room temperature and was stirred at room temperature overnight. The reaction mixture was then diluted with 1.5 L diethyl ether and was washed sequentially with 2×500 mL saturated aqueous oxalic acid, 500 mL water, 2×500 mL saturated aqueous sodium bicarbonate, and 500 mL saturated aqueous sodium chloride. The remaining organics were dried over magnesium sulfate and concentrated under reduced pressure. The residue was suspended in hexanes and then filtered. The filtrate was concentrated under reduced pressure and the residue subjected to silica gel chromatography, eluting with a gradient of hexane containing 0-50% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 1.92 gm of the title compound as an oil that gradually formed a crystalline mass.
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4 g
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10 mL
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15.93 g
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50 mL
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1.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
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(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
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Reactant of Route 6
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

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